molecular formula C17H18O3 B455574 4-[(4-Isopropylphenoxy)methyl]benzoic acid CAS No. 149288-64-2

4-[(4-Isopropylphenoxy)methyl]benzoic acid

Cat. No.: B455574
CAS No.: 149288-64-2
M. Wt: 270.32g/mol
InChI Key: AJPPQRKAQFRNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Isopropylphenoxy)methyl]benzoic acid is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol. It is known for its applications in scientific research and is often used as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Isopropylphenoxy)methyl]benzoic acid typically involves the reaction of 4-isopropylphenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-[(4-isopropylphenoxy)methyl]benzyl chloride. This intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Isopropylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: this compound can form 4-[(4-isopropylphenoxy)methyl]benzaldehyde.

    Reduction: The compound can yield 4-[(4-isopropylphenoxy)methyl]benzyl alcohol.

    Substitution: Various substituted phenoxy derivatives can be formed.

Scientific Research Applications

4-[(4-Isopropylphenoxy)methyl]benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 4-[(4-Isopropylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level.

Comparison with Similar Compounds

4-[(4-Isopropylphenoxy)methyl]benzoic acid can be compared with other similar compounds such as:

    4-[(4-Methylphenoxy)methyl]benzoic acid: Similar structure but with a methyl group instead of an isopropyl group.

    4-[(4-Ethylphenoxy)methyl]benzoic acid: Contains an ethyl group instead of an isopropyl group.

    4-[(4-Propylphenoxy)methyl]benzoic acid: Features a propyl group in place of the isopropyl group.

The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-[(4-propan-2-ylphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12(2)14-7-9-16(10-8-14)20-11-13-3-5-15(6-4-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPPQRKAQFRNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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